molecular formula C28H28FN5O4 B1665289 ASN04885796

ASN04885796

Cat. No.: B1665289
M. Wt: 517.6 g/mol
InChI Key: HIWKGPKZDUQDKF-UHFFFAOYSA-N
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Description

ASN04885796 is a synthetic organic compound known for its role as an activator of the GPR17 receptor. This compound has shown significant neuroprotective properties and is primarily used in the research of neurological diseases .

Scientific Research Applications

ASN04885796 is widely used in scientific research due to its neuroprotective properties. Some key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN04885796 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced through reactions such as nitration, reduction, and substitution to achieve the desired chemical structure.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: While detailed industrial production methods are proprietary, they generally follow the same synthetic routes as laboratory synthesis but are scaled up. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ASN04885796 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form other derivatives.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens or alkylating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Mechanism of Action

ASN04885796 exerts its effects by activating the GPR17 receptor, which is involved in various cellular processes. The activation of GPR17 leads to the induction of GTPγS binding, which plays a crucial role in signal transduction pathways. This activation results in neuroprotective effects, making it valuable for research in neurological diseases .

Comparison with Similar Compounds

    Cangrelor: Another GPR17 activator with similar neuroprotective properties.

    Clopidogrel: Though primarily an antiplatelet agent, it also shows some activity on GPR17.

Uniqueness of ASN04885796: this compound is unique due to its high specificity and potency as a GPR17 activator. Its EC50 value of 2.27 nM for GPR17-induced GTPγS binding is significantly lower than that of similar compounds, indicating higher potency .

This compound stands out in the field of neurological research due to its potent and specific activation of the GPR17 receptor, making it a valuable tool for scientists studying neuroprotection and related pathways.

Properties

Molecular Formula

C28H28FN5O4

Molecular Weight

517.6 g/mol

IUPAC Name

2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H28FN5O4/c1-37-22-14-12-21(13-15-22)34(26(35)18-33-25-7-3-2-6-24(25)31-32-33)27(19-8-10-20(29)11-9-19)28(36)30-17-23-5-4-16-38-23/h2-3,6-15,23,27H,4-5,16-18H2,1H3,(H,30,36)

InChI Key

HIWKGPKZDUQDKF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4

Canonical SMILES

COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN04885796;  AS N04885796;  AS-N04885796

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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